N-(3-aminophenyl)adamantane-2-carboxamide
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Overview
Description
N-(3-aminophenyl)adamantane-2-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon structure characterized by its diamond-like framework, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)adamantane-2-carboxamide typically involves the following steps:
Formation of Adamantane Derivative: The adamantane core can be functionalized through various methods, such as radical functionalization or carbocation intermediates.
Introduction of Aminophenyl Group: The aminophenyl group can be introduced through nucleophilic substitution reactions, where an appropriate aminophenyl halide reacts with an adamantane derivative.
Formation of Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an adamantane carboxylic acid derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)adamantane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding adamantane ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, sulfonates, and nitrates are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include adamantane ketones, carboxylic acids, and various substituted aminophenyl derivatives .
Scientific Research Applications
N-(3-aminophenyl)adamantane-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)adamantane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxamide: Shares the adamantane core but lacks the aminophenyl group.
2-(1-Adamantyl)-1H-benzimidazole: Contains an adamantane moiety but differs in the heterocyclic structure.
Uniqueness
N-(3-aminophenyl)adamantane-2-carboxamide is unique due to the presence of both the aminophenyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-(3-aminophenyl)adamantane-2-carboxamide |
InChI |
InChI=1S/C17H22N2O/c18-14-2-1-3-15(9-14)19-17(20)16-12-5-10-4-11(7-12)8-13(16)6-10/h1-3,9-13,16H,4-8,18H2,(H,19,20) |
InChI Key |
CRXKCBHAKHPORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)NC4=CC=CC(=C4)N |
Origin of Product |
United States |
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